molecular formula C16H13Cl2N3O B2875338 2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE CAS No. 444072-66-6

2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE

Cat. No.: B2875338
CAS No.: 444072-66-6
M. Wt: 334.2
InChI Key: RHPVKDKIJDOUHE-UHFFFAOYSA-N
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Description

2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a dimethylpyrrol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE typically involves a multi-step process. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the dichlorophenyl group. The final step involves the formation of the cyano group and the enamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
  • (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
  • (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide

Uniqueness

2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c1-9-3-11(4-12(8-19)16(20)22)10(2)21(9)15-6-13(17)5-14(18)7-15/h3-7H,1-2H3,(H2,20,22)/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPVKDKIJDOUHE-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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